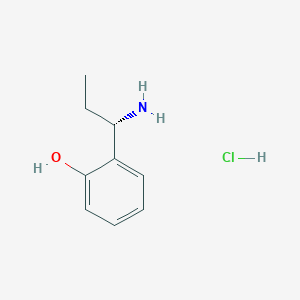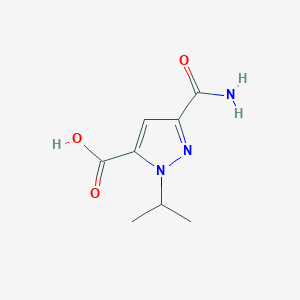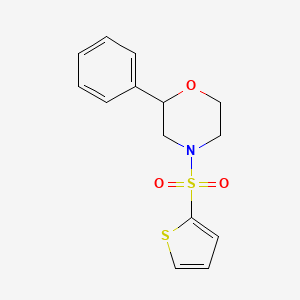![molecular formula C18H14F3N3O2S B2694041 4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one CAS No. 1105196-69-7](/img/structure/B2694041.png)
4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidin-2-one, a 1,2,4-oxadiazole, and a thiophene . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . Various substituted azetidin-2-one derivatives have been identified as immunostimulating and antimicrobial, as well as their antioxidant activity .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The 1,2,4-oxadiazole group is a heterocyclic compound containing three atoms (one oxygen and two nitrogens) in a five-membered ring . The thiophene group is a five-membered ring containing four carbon atoms and one sulfur atom . The pyrrolidin-2-one group is a five-membered ring containing four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the 1,2,4-oxadiazole group could potentially undergo reactions typical of other heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the 1,2,4-oxadiazole group could potentially influence the compound’s acidity and basicity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
Research by Kharchenko et al. (2008) introduced novel bicyclic systems, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, via a one-pot condensation process. The study confirmed the structures through various spectroscopic methods and predicted biological activities using PASS predictions, highlighting the compound's potential in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial and Anticancer Applications
Several studies have synthesized derivatives of 1,2,4-oxadiazole and evaluated their antimicrobial and anticancer activities. For instance, Joshi et al. (2008) synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems, exhibiting potent antibacterial and antitubercular properties (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008). Redda and Gangapuram (2007) focused on the anticancer potential of substituted 1,3,4-oxadiazolyl tetrahydropyridines, presenting promising results against breast cancer cell lines (Redda & Gangapuram, 2007).
Optoelectronic Applications
Dangqiang Zhu et al. (2015) introduced electron-deficient heterocycle 1,3,4-oxadiazole into the thieno[3,4-b]thiophene structure, creating a low-bandgap polymer PBDT-TTSO for photovoltaic applications. The study demonstrated the polymer's deep lying HOMO energy level and its efficiency in power conversion, emphasizing the compound's relevance in organic electronics (Zhu, Sun, Liu, Wen, Han, Bao, & Yang, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-5-3-11(4-6-13)9-24-10-12(8-15(24)25)17-22-16(23-26-17)14-2-1-7-27-14/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHVULMKPLBQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2693959.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2693960.png)

![2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide](/img/structure/B2693963.png)
![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2693965.png)
![3-[2-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2693966.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2693969.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2693972.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2693973.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2693975.png)


